molecular formula C5H7NO5S B034377 N-Oxalylcysteine CAS No. 106984-15-0

N-Oxalylcysteine

Cat. No. B034377
M. Wt: 193.18 g/mol
InChI Key: JOFZGZRXVKSFKN-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oxalylcysteine (NOC) is a small molecule that has been found to have various biological activities. It was first discovered in the seeds of the plant Lathyrus sativus and was later isolated from other plants and microorganisms. NOC has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.

Mechanism Of Action

N-Oxalylcysteine exerts its biological effects by modulating various pathways in the body. It has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. N-Oxalylcysteine also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. In addition, N-Oxalylcysteine has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

N-Oxalylcysteine has been shown to have various biochemical and physiological effects. It has been found to scavenge free radicals and protect cells from oxidative stress. N-Oxalylcysteine also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, N-Oxalylcysteine has been shown to have antiangiogenic properties, which may contribute to its anticancer effects.

Advantages And Limitations For Lab Experiments

N-Oxalylcysteine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects intracellularly. N-Oxalylcysteine is also stable and can be stored for long periods of time without degradation. However, N-Oxalylcysteine has some limitations, including its solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-Oxalylcysteine. One area of interest is the development of N-Oxalylcysteine-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of N-Oxalylcysteine as a potential dietary supplement for its antioxidant and anti-inflammatory properties. The use of N-Oxalylcysteine in combination with other compounds for synergistic effects is also an area of interest. Further studies are needed to fully understand the mechanisms of action and potential applications of N-Oxalylcysteine.

Synthesis Methods

N-Oxalylcysteine can be synthesized by reacting cysteine with oxalic acid in the presence of a catalyst such as sodium hydroxide. The reaction yields N-Oxalylcysteine and water as the products. The purity of the product can be improved by recrystallization and other purification techniques.

Scientific Research Applications

N-Oxalylcysteine has been studied extensively in the fields of medicine and biotechnology. It has been shown to have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-Oxalylcysteine has also been investigated for its use as an antioxidant in food and cosmetic industries.

properties

CAS RN

106984-15-0

Product Name

N-Oxalylcysteine

Molecular Formula

C5H7NO5S

Molecular Weight

193.18 g/mol

IUPAC Name

(2R)-2-(oxaloamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C5H7NO5S/c7-3(5(10)11)6-2(1-12)4(8)9/h2,12H,1H2,(H,6,7)(H,8,9)(H,10,11)/t2-/m0/s1

InChI Key

JOFZGZRXVKSFKN-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C(=O)O)S

SMILES

C(C(C(=O)O)NC(=O)C(=O)O)S

Canonical SMILES

C(C(C(=O)O)NC(=O)C(=O)O)S

Other CAS RN

106984-15-0

synonyms

Cys-N-Ox
N-oxalylcysteine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.